
Cryptophycin 46
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptophycin 46 is a natural product found in Nostoc with data available.
Aplicaciones Científicas De Investigación
Anticancer Activity
Mechanism of Action
Cryptophycin 46 and its analogs have been shown to interact with tubulin, disrupting microtubule dynamics. This interaction leads to cell cycle arrest and apoptosis, making them potent antimitotic agents. This compound exhibits antiproliferative activity at picomolar concentrations, significantly more potent than traditional chemotherapeutics like paclitaxel and vinblastine .
Table 1: Comparative Potency of Cryptophycins
Compound | IC50 (nM) | Activity Against MDR Cells |
---|---|---|
This compound | <1 | Yes |
Paclitaxel | 10-100 | Limited |
Vinblastine | 10-100 | Limited |
Preclinical Studies
In various preclinical models, this compound has demonstrated efficacy against human tumor xenografts. For instance, studies showed that it can enhance the effects of other chemotherapeutic agents like gemcitabine and cisplatin in non-small cell lung carcinoma models . Its ability to overcome multidrug resistance makes it a valuable candidate for combination therapies.
Chemoenzymatic Synthesis and Derivatives
Recent advancements in the synthesis of cryptophycins have focused on chemoenzymatic methods that utilize the cryptophycin gene cluster. This approach allows for the generation of novel analogs with improved physicochemical properties and enhanced biological activity .
Table 2: Key Synthetic Approaches for Cryptophycin Derivatives
Synthesis Method | Advantages |
---|---|
Chemoenzymatic Synthesis | High specificity, diverse analogs |
Total Synthesis | Control over structure-activity |
Modular Synthesis | Flexibility in functionalization |
Targeted Drug Delivery Systems
To mitigate the neurotoxic side effects associated with this compound and improve its therapeutic index, researchers have explored targeted delivery systems. One promising approach involves conjugating this compound to tumor-targeting peptides or antibodies.
Case Study: RGD-Cryptophycin Conjugates
In a study involving RGD (Arg-Gly-Asp) peptide conjugates, researchers demonstrated that these constructs could selectively deliver this compound to integrin-expressing tumor cells. The results indicated enhanced cytotoxicity compared to free drug administration, highlighting the potential for improved therapeutic outcomes .
Table 3: Efficacy of RGD-Cryptophycin Conjugates
Conjugate Type | IC50 (nM) | Selectivity for Tumor Cells |
---|---|---|
RGD-Cryptophycin | <10 | High |
Free Cryptophycin | <1 | Moderate |
Clinical Trials and Future Directions
While Cryptophycin 52 has undergone clinical trials but faced challenges due to toxicity, ongoing research aims to refine its derivatives like this compound for better safety profiles. The focus is on developing formulations that minimize side effects while maintaining or enhancing antitumor efficacy.
Propiedades
Fórmula molecular |
C35H43ClN2O7 |
---|---|
Peso molecular |
639.2 g/mol |
Nombre IUPAC |
(3S,6R,10S,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9+,15-14+/t23-,24-,28+,29+,31+/m1/s1 |
Clave InChI |
QLGFKEFRTAOKJU-FDUWFYLVSA-N |
SMILES isomérico |
C[C@@H]1CNC(=O)[C@@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
SMILES canónico |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
Sinónimos |
cryptophycin 46 cryptophycin-46 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.